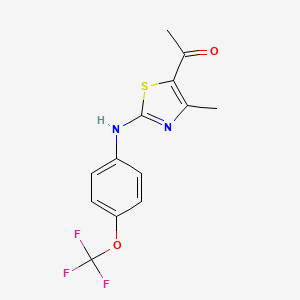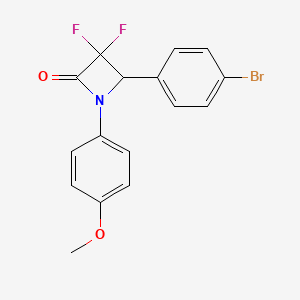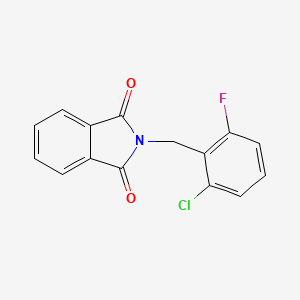![molecular formula C17H11F3N2O2S B2648490 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione CAS No. 865546-33-4](/img/structure/B2648490.png)
1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 3-(Trifluoromethyl)phenylthiourea . Thiourea derivatives have been known to exhibit high biological activity .
Chemical Reactions Analysis
Again, specific chemical reactions involving “1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione” are not available. But, there are studies on the reactions of similar compounds .
Aplicaciones Científicas De Investigación
Tautomery and Acid-Base Properties
The study of azoderivatives related to 1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione reveals insights into their structural, tautomeric, and acid-base properties. These compounds exhibit a mixture of tautomeric forms in solution, with solvent polarity influencing the balance towards the enol-azo form. Thermodynamic parameters indicate the proton dissociation process is unspontaneous, endothermic, and entropically unfavorable, providing fundamental knowledge for chemical synthesis and applications in materials science (Mahmudov et al., 2011).
Reaction with Tosyl Azide
Reactions involving tosyl azide and phenylsulfanyl derivatives of 1,3-diazinane-dione have shown unexpected reactivity, leading to novel compound formations. This includes the production of ring-expanded hydroxybenzopyrans and diazo derivatives, offering valuable pathways for synthesizing new organic molecules with potential application in pharmaceuticals and agrochemicals (Benati et al., 1995).
Anticoagulant Activity
The synthesis and investigation of indane-1,3-dione derivatives related to the chemical have highlighted their potential as anticoagulant agents. This research suggests applications in developing new therapeutic agents for conditions requiring anticoagulation (Mitka et al., 2009).
Ene Reaction and Diastereoselectivity
Studies on the ene reaction of nitrosoarene, triazolinedione, and singlet oxygen with derivatives of 1,3-diazinane-dione have shown excellent diastereoselectivity, offering efficient synthetic routes to enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives. This research provides valuable methodologies for organic synthesis, especially in stereoselective reactions (Adam et al., 2002).
Synthesis of Triazine Derivatives
The condensation of phenylglyoxal with thiosemicarbazide, leading to the synthesis of phenyl-(5,6-diphenyl-)-1,2,4-triazine-3-thions, showcases the compound's role in creating new triazine derivatives. This research opens avenues for developing novel compounds with potential applications in various fields, including medicinal chemistry and material science (Rybakova & Kim, 2021).
Propiedades
IUPAC Name |
1-phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)11-5-4-8-13(9-11)22-15(24)10-14(23)21(16(22)25)12-6-2-1-3-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMAVSVZXWVADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)


![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)


![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)
![3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)
